Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a small molecule allosteric inhibitor of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. [] Glutamine metabolism plays a critical role in cancer cell proliferation and survival, making glutaminase a potential target for cancer therapy. [] BPTES has been extensively studied in various cancer models, including hepatocellular carcinoma, [] acute myeloid leukemia, [] pancreatic cancer, [] and lymphoma. [] It exhibits selective inhibitory activity against the kidney-type glutaminase isoform (GLS1) over the liver-type isoform (GLS2). [, ] As a research tool, BPTES helps explore the therapeutic potential of glutaminase inhibition and understand the role of glutamine metabolism in various biological processes. []
Developing More Potent and Soluble Analogs: Overcoming the limitations of BPTES's poor solubility and pharmacokinetic properties is crucial for translating its therapeutic potential into clinical applications. [] Ongoing research focuses on designing and synthesizing novel BPTES analogs with improved solubility, metabolic stability, and pharmacological profiles. [, ]
Combination Therapies and Personalized Medicine: Exploring the synergy between BPTES and other therapeutic agents, including conventional chemotherapy and targeted therapies, is crucial for developing effective combination regimens for cancer treatment. [, ] Furthermore, understanding the influence of genetic and metabolic heterogeneity on the efficacy of BPTES is essential for tailoring its use in personalized medicine. [, , ]
Investigating Its Role in Non-Cancerous Conditions: While BPTES has primarily been investigated in the context of cancer, its role in other diseases and physiological processes remains to be fully elucidated. [, ] Investigating its potential applications in conditions like skin aging, [] autoimmune disorders, [] and neurological disorders [] could uncover new therapeutic avenues.
BPTES, or bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, is a potent inhibitor of glutaminase, an enzyme critical for glutamine metabolism in cancer cells. This compound has garnered attention due to its potential applications in cancer therapy by targeting metabolic pathways that are often dysregulated in tumors. BPTES acts primarily on the kidney-type glutaminase enzyme, which is implicated in various metabolic processes within cancer cells.
BPTES was first synthesized and characterized in studies focusing on its inhibitory effects on glutaminase. It belongs to the class of thiadiazole derivatives, which are recognized for their biological activity, particularly in cancer treatment. The compound is classified as a non-competitive inhibitor, meaning it binds to an enzyme at a site other than the active site, affecting the enzyme's activity without directly competing with the substrate.
The synthesis of BPTES involves several steps that typically include the reaction of thiadiazole derivatives with phenylacetamide. One reported method involves using (2-bromoethyl) trimethylammonium bromide and 3-(Trimethylsilyl)propionic acid-2,2,3,3-d4 sodium salt as key reagents. The process generally requires careful control of reaction conditions such as temperature and time to ensure high yield and purity of the final product.
For example, one synthesis route described involves stirring a mixture of specific thiadiazole compounds in dimethylformamide at room temperature for an extended period, followed by purification through column chromatography to isolate BPTES as a white powder .
The molecular structure of BPTES features a central thiadiazole ring linked to two phenylacetamide groups via ethyl sulfide linkers. This unique structure contributes to its biological activity and specificity towards glutaminase. The compound's molecular formula is C₁₄H₁₈N₄S₂, and its molecular weight is approximately 306.45 g/mol.
Key structural data includes:
BPTES primarily acts through its interaction with glutaminase enzymes. The compound exhibits non-competitive inhibition characteristics, which means it can bind to the enzyme regardless of whether the substrate (glutamine) is present. This interaction leads to a decrease in the enzymatic conversion of glutamine to glutamate.
In kinetic studies, BPTES has shown an inhibition constant () value of approximately 2.9 μM when interacting with kidney-type glutaminase . This data highlights its potency as an inhibitor and suggests potential for therapeutic applications.
The mechanism by which BPTES inhibits glutaminase involves binding to a site distinct from the substrate binding site on the enzyme. This binding alters the enzyme's conformation and reduces its catalytic efficiency without preventing substrate binding entirely. Studies indicate that BPTES can effectively disrupt metabolic pathways dependent on glutamine metabolism in cancer cells, leading to reduced proliferation and increased apoptosis .
BPTES is generally characterized as a solid compound at room temperature with a white crystalline appearance. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
BPTES has significant potential in scientific research and therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: